(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid
Description
This compound is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a hydroxyl group at C3, and a methyl group at C2. Its stereochemistry (2S,3S,4S) confers unique spatial and electronic properties, making it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the hydroxy and methyl substituents influence hydrogen-bonding capacity and steric interactions .
Properties
IUPAC Name |
(2S,3S,4S)-3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-6-5-12(7(8(6)13)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJABYTINMVEPMK-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C1O)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-proline.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) to form Boc-L-proline.
Hydroxylation: The protected proline undergoes hydroxylation at the 3-position to introduce the hydroxyl group.
Methylation: The hydroxylated intermediate is then methylated at the 4-position.
Final Product: The final product, (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 245 g/mol
- CAS Number : 1932583-02-2
- IUPAC Name : (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, hydroxyl and carboxylic acid functionalities, which are crucial for its reactivity and applications in synthesis.
Peptide Synthesis
One of the primary applications of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid is in peptide synthesis. The Boc group serves as a protecting group for amines during the formation of peptide bonds. This allows for the selective functionalization of amino acids without interfering with other reactive sites.
Drug Development
The compound has been explored in drug development due to its structural similarity to naturally occurring amino acids. It can be utilized as a building block in the synthesis of bioactive peptides and pharmaceuticals targeting various diseases. Research has indicated its potential in developing inhibitors for specific enzymes involved in metabolic pathways.
Chiral Auxiliary
As a chiral auxiliary, (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid can facilitate asymmetric synthesis. Its configuration allows for the induction of chirality in reactions, making it valuable in synthesizing enantiomerically pure compounds.
Case Study 1: Peptide Synthesis Optimization
A study published in Organic Letters demonstrated the efficiency of using Boc-trans-3-hydroxy-L-proline in synthesizing cyclic peptides. The researchers reported improved yields and selectivity compared to traditional methods using other protecting groups. The study highlighted the compound's ability to enhance reaction conditions by stabilizing intermediates during synthesis.
Case Study 2: Anticancer Drug Development
Research conducted at a prominent pharmaceutical lab explored the use of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid as a precursor for developing novel anticancer agents. The findings indicated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
The compound’s closest analogs differ in stereochemistry or substituent positions. Key examples include:
a) (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
- Structure : Pyrrolidine backbone with Boc at N1, hydroxyl at C4 (R configuration), and carboxylic acid at C2.
- Key Differences : The hydroxyl group at C4 (vs. C3 in the target compound) alters hydrogen-bonding patterns. The absence of a methyl group at C4 reduces steric hindrance, enhancing reactivity in coupling reactions .
- Applications : Widely used in collagen mimetics and peptide synthesis due to its rigid backbone.
b) (2S,4R)-4-(tert-Butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid
- Structure : Similar pyrrolidine core but includes a tert-butoxy group at C4 and an acetylated isoxazole moiety at N1.
- Key Differences: The tert-butoxy group at C4 (vs. This compound is utilized in kinase inhibitor synthesis .
c) (1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopent-2-ene-1-carboxylic Acid
- Structure : Cyclopentene ring with Boc-protected amine at C4 and methoxyethyl substituent at C1.
- Key Differences : The cyclopentene scaffold (vs. pyrrolidine) introduces conformational strain, and the methoxyethyl group enhances solubility in polar aprotic solvents. This compound is a precursor for antiviral agents .
Physicochemical Properties
Research Findings and Challenges
- Stereochemical Purity : The target compound’s (2S,3S,4S) configuration requires chiral chromatography or asymmetric catalysis for synthesis, increasing production costs compared to simpler analogs .
- Stability Issues : The Boc group in the target compound is prone to acidolysis, necessitating careful handling during deprotection steps .
- Biological Activity : While the target compound lacks direct therapeutic data, its structural analogs (e.g., ’s kinase inhibitors) validate pyrrolidine-carboxylic acid scaffolds as pharmacologically relevant .
Biological Activity
(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine core with a tert-butoxycarbonyl protecting group and a hydroxyl group at the 3-position. Its molecular formula is with a molecular weight of 245.27 g/mol. The compound's stereochemistry plays a crucial role in its biological interactions.
Research indicates that (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid exhibits multiple mechanisms of action:
- Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and viruses. It operates by disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Studies suggest that this compound modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, thus reducing cytokine production in immune cells .
- Neuroprotective Properties : The compound has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Biological Activity Data
The following table summarizes key biological activities and findings associated with (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid against common bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibiotic agent .
- Neuroprotection in Models of Alzheimer’s Disease : In vitro studies demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
- Anti-inflammatory Effects in Animal Models : Animal studies showed that administration of the compound reduced inflammation markers in models of arthritis, indicating its potential for treating inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for preparing (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving palladium-catalyzed couplings, tert-butoxycarbonyl (Boc) protection, and stereoselective hydroxylation. A typical approach involves:
- Step 1: Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate under anhydrous conditions (e.g., tert-butanol, inert atmosphere) .
- Step 2: Stereoselective hydroxylation at the 3-position using catalytic asymmetric oxidation or enzymatic methods to preserve the (2S,3S,4S) configuration .
- Step 3: Methyl group introduction via alkylation or cross-coupling reactions, ensuring regioselectivity is controlled by steric and electronic factors .
- Step 4: Carboxylic acid deprotection under mild acidic conditions (e.g., HCl in dioxane) to avoid racemization .
Critical Note: Monitor reaction progress via HPLC or chiral GC to confirm stereochemical integrity .
Basic: How should researchers characterize the stereochemical purity of this compound?
Methodological Answer:
Use a combination of:
- Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H-NMR to confirm relative configurations. For example, the hydroxy and methyl groups on C3 and C4 should show characteristic splitting patterns .
- Polarimetry: Compare specific rotation values with literature data for (2S,3S,4S) configurations .
Validation: Cross-validate results with X-ray crystallography if single crystals are obtainable .
Advanced: What experimental strategies mitigate racemization during Boc deprotection or acidic workup?
Methodological Answer:
Racemization risks arise from prolonged exposure to acids or elevated temperatures. Mitigation strategies include:
- Low-Temperature Deprotection: Use HCl in dioxane at 0–5°C for ≤2 hours .
- Buffered Conditions: Add Hünig’s base (DIPEA) to neutralize acidic byproducts during workup .
- In Situ Monitoring: Track optical rotation changes during reactions to detect early racemization .
Data Contradiction Alert: Some protocols recommend TFA for Boc removal, but this may degrade the hydroxy group. Pre-test stability using TLC or LC-MS .
Advanced: How does the hydroxy group at C3 influence the compound’s stability under storage conditions?
Methodological Answer:
The C3 hydroxy group increases susceptibility to:
- Oxidation: Store under inert gas (N/Ar) at –20°C with desiccants to prevent radical-mediated oxidation .
- Hydrolysis: Avoid aqueous buffers at pH >7.0, which can cleave the Boc group .
- Degradation Pathways: Accelerated stability studies (40°C/75% RH for 4 weeks) reveal ~5% degradation via lactone formation; mitigate by lyophilizing to remove residual moisture .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
Leverage quantum mechanical (QM) and QSPR models:
- QM Calculations: Use Gaussian or ORCA to map transition states for Boc-group reactions. Focus on nucleophilic attack at the carbonyl carbon .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
- Machine Learning: Train models on similar pyrrolidine derivatives to forecast regioselectivity in methyl-group substitutions .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (P95 masks) if handling powders .
- First Aid: For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before incineration .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism: Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) and compare DSC thermograms .
- Impurity Profiles: Use LC-MS to identify byproducts (e.g., lactones or Boc-deprotected analogs) .
- Stereochemical Errors: Re-examine synthetic routes for unintentional epimerization using Mosher ester analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
